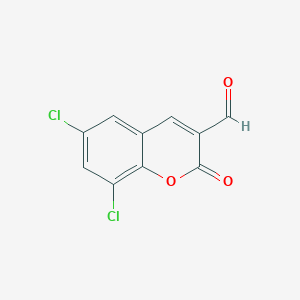
6,8-Dichloro-3-formylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-formylcoumarin, also known as 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of coumarin. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a formyl group at the 3rd position of the coumarin ring. It has a molecular formula of C10H4Cl2O3 and a molecular weight of 243.04 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-formylcoumarin can be achieved through several methods. One common approach involves the reduction of 3-cyanocoumarins using Raney nickel in formic acid . Another method includes the oxidation of 3-methylcoumarins using selenium dioxide, which affords 3-formylcoumarins with moderate yields . Additionally, the Vilsmeier-Haack reaction can be employed, where 7-dialkyl- and diarylaminocoumarins react readily to give 3-formyl derivatives upon treatment with DMF/POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dichloro-3-formylcoumarin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include 6,8-dichloro-3-carboxycoumarin, 6,8-dichloro-3-hydroxymethylcoumarin, and various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-formylcoumarin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-formylcoumarin involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl group and chlorine atoms play crucial roles in its binding affinity and specificity . Additionally, its fluorescent properties make it useful in imaging and detection applications .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-formylcoumarin: Similar in structure but with a single chlorine atom at the 4th position.
4,6-Dichloro-3-formylcoumarin: Similar but with chlorine atoms at the 4th and 6th positions.
3-Formylcoumarin: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 6,8-Dichloro-3-formylcoumarin is unique due to the presence of chlorine atoms at both the 6th and 8th positions, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its distinct biological activities and applications in various fields.
Eigenschaften
CAS-Nummer |
1003709-76-9 |
|---|---|
Molekularformel |
C10H4Cl2O3 |
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
6,8-dichloro-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H |
InChI-Schlüssel |
RQDYZXXDZAODMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















